molecular formula C5H10O<br>CH3CH2COCH2CH3<br>C5H10O B124093 3-Pentanone CAS No. 96-22-0

3-Pentanone

Cat. No.: B124093
CAS No.: 96-22-0
M. Wt: 86.13 g/mol
InChI Key: FDPIMTJIUBPUKL-UHFFFAOYSA-N
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Description

3-Pentanone, also known as diethyl ketone, is a simple, symmetrical dialkyl ketone. It is a colorless liquid with an odor similar to acetone. The chemical formula for this compound is C5H10O, and it has a molecular weight of 86.13 g/mol. It is soluble in water and miscible with organic solvents .

Synthetic Routes and Reaction Conditions:

    Oxidation of 3-Pentanol: One common method for preparing this compound is through the oxidation of 3-pentanol. This reaction typically uses sodium dichromate in the presence of sulfuric acid at an oxidation temperature of 90°C.

    Ketonic Decarboxylation of Propanoic Acid: Another method involves the ketonic decarboxylation of propanoic acid using metal oxide catalysts.

    Carbonylation Route: this compound can also be synthesized by combining ethylene, carbon monoxide, and hydrogen.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids.

    Reduction: It can be reduced to 3-pentanol using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Sodium dichromate in sulfuric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in dry ether.

Major Products:

    Oxidation: Propanoic acid.

    Reduction: 3-Pentanol.

    Substitution: Various alcohols and ethers depending on the nucleophile used.

Mechanism of Action

Target of Action

3-Pentanone, also known as diethyl ketone, is a simple, symmetrical dialkyl ketone . It is a colorless liquid ketone with an odor similar to that of acetone It has been identified as a component of raw chicken breast, nectarines, and kiwi fruit , suggesting it may interact with various biological molecules in these organisms.

Mode of Action

It is known to be produced by the ketonic decarboxylation of propanoic acid using metal oxide catalysts . This reaction can be conducted in a tube furnace . It can also be prepared by combining ethylene, CO, and H2 . When the reaction is catalyzed by dicobalt octacarbonyl, water can be used as a source of hydrogen .

Biochemical Pathways

It is known to be involved in the synthesis of 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine by bacillus subtilis . This suggests that this compound may play a role in certain microbial metabolic pathways.

Pharmacokinetics

It is known that this compound is a colorless liquid ketone that is soluble in about 25 parts water, but miscible with organic solvents . This suggests that it may have good bioavailability due to its solubility in both aqueous and lipid environments.

Result of Action

It is known to be used as a solvent in paint and a precursor to vitamin e . This suggests that it may have various effects at the molecular and cellular level, depending on its specific use and context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. If released on soil, this compound will both evaporate into the atmosphere and leach into the ground . If released into surface water, this compound will be lost primarily by biodegradation and volatilization . These environmental interactions suggest that the action and efficacy of this compound can be influenced by factors such as temperature, humidity, and the presence of other chemicals.

Comparison with Similar Compounds

3-Pentanone can be compared with other ketones such as 2-Pentanone and 4-Pentanone:

    2-Pentanone:

    4-Pentanone:

Uniqueness of this compound:

Properties

IUPAC Name

pentan-3-one
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InChI

InChI=1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3
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InChI Key

FDPIMTJIUBPUKL-UHFFFAOYSA-N
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Canonical SMILES

CCC(=O)CC
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Molecular Formula

C5H10O, Array
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DSSTOX Substance ID

DTXSID6021820
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Molecular Weight

86.13 g/mol
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Physical Description

Diethyl ketone appears as a clear colorless liquid with an acetone-like odor. Flash point 55 °F. Less dense than water. Vapors heavier than air., Liquid, Colorless liquid with an acetone-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an acetone-like odor.
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Boiling Point

216 °F at 760 mmHg (USCG, 1999), 101.7 °C, 102 °C, 215 °F
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Flash Point

55 °F (USCG, 1999), 13 °C, 13 °C (open cup), 13 °C o.c., 55 °F (open cup), (oc) 55 °F
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Solubility

5 % (NIOSH, 2023), Solubility at 20 °C: 2.6 wt% water in 3-pentanone, Miscible with ethanol, ether; soluble in carbon tetrachloride, In water, 47,000 mg/L at 20 °C; 38,000 mg/L at 100 °C, In water, 4.589X10+4 mg/L at 25 °C, Solubility in water: moderate, 5%
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Density

0.8159 at 66.2 °F (USCG, 1999) - Less dense than water; will float, 0.8098 g/cu cm at 25 °C, Relative density (water = 1): 0.81 (25 °C), 0.81
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Vapor Density

3.0 (Air = 1), Relative vapor density (air = 1): 3.0
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Vapor Pressure

25.85 mmHg (USCG, 1999), 37.7 [mmHg], 37.7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.0, 35 mmHg at 77 °F, (77 °F): 35 mmHg
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Color/Form

Colorless, mobile liquid

CAS No.

96-22-0
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Record name DIETHYL KETONE
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Record name 3-PENTANONE
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Melting Point

-44 °F (USCG, 1999), -39 °C, -42 °C, -44 °F
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Record name 3-PENTANONE
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Record name 3-PENTANONE
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Record name DIETHYL KETONE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-pentanone?

A1: this compound has the molecular formula C5H10O and a molecular weight of 86.13 g/mol.

Q2: Are there any notable spectroscopic features of this compound?

A2: Yes, this compound exhibits characteristic spectroscopic features. For instance, it shows strong infrared absorption bands corresponding to the carbonyl group (C=O) stretching vibration [].

Q3: Has the stability of this compound in aqueous solutions been studied?

A3: Yes, the aqueous stability of this compound mixtures with brines of varying salinity has been investigated, confirming its stability under high salinity and temperature conditions relevant to oil recovery applications [].

Q4: What is the solubility of this compound in different brines?

A4: The solubility of this compound in formation brine (224,358 ppm) is 0.3 wt%, while it exhibits a higher solubility of 1.1 wt% in injection brine (54,471 ppm) at reservoir temperatures [].

Q5: Can this compound be produced through catalytic reactions?

A5: Yes, this compound can be synthesized via several catalytic routes. One method involves the oxidative dimerization of 1-propanol over CeO2-Fe2O3 catalysts []. Another approach utilizes the deoxygenation of propionic acid over silicalite catalysts, particularly those treated with basic solutions to enhance silanol formation and catalytic activity [].

Q6: How does the pore structure of a catalyst influence this compound production?

A6: The size and structure of catalyst pores can significantly influence reaction pathways. For example, in ethene hydroformylation over Rh/active carbon catalysts, the formation of this compound as a byproduct is linked to active species located within narrow pores []. This confinement restricts the formation of bulkier C7-ketone intermediates, favoring this compound production.

Q7: Can this compound be used as a building block for synthesizing larger molecules?

A7: Yes, this compound can serve as a starting material in organic synthesis. One example is its use in synthesizing 2H-1,2-benzothiazine 1,1-dioxides via S(RN)1 reactions with ketone enolates under photostimulation [].

Q8: Have computational methods been used to study the behavior of this compound?

A8: Yes, computational chemistry techniques have been employed to investigate the behavior of this compound at the air-water interface. Molecular dynamics simulations combined with surface spectroscopic experiments have provided detailed insights into the molecular bonding, geometries, and orientation of this compound at the interface of aqueous solutions containing various ions [].

Q9: How do structural modifications of this compound impact its properties?

A9: Modifying the this compound structure can alter its properties and reactivity. For instance, increasing the number of beta-hydrogen atoms in the ketone enolate used in S(RN)1 reactions with 2-iodobenzenesulfonamide increases the extent of reductive dehalogenation, impacting the yield of 2H-1,2-benzothiazine 1,1-dioxides [].

Q10: How does the reactivity of this compound compare to other ketones?

A10: Studies on the kinetics of gas-phase reactions between chlorine atoms and different ketones (acetone, 2-butanone, this compound) revealed variations in reaction rates and activation energies, highlighting the influence of ketone structure on reactivity [].

Q11: What analytical techniques are used to study this compound in combustion research?

A11: Laser-induced fluorescence (LIF) is a valuable technique for studying this compound in combustion research. For instance, planar LIF has been employed to measure the exhaust gas recirculation rate using this compound as a tracer in optical engine studies []. Time-resolved Fourier-transform infrared emission spectroscopy is another technique used to investigate the photolysis of this compound and analyze the energy disposal among the resulting fragments [].

Q12: How is the concentration of this compound determined in complex mixtures?

A12: Gas chromatography coupled with electron capture detection (ECD-GC) is a sensitive method for quantifying this compound, even in complex matrices like cereal samples, by derivatizing it into 2-bromo-3-pentanone [].

Q13: What are the potential applications of this compound in enhanced oil recovery (EOR)?

A13: this compound shows promise as a cost-effective and environmentally friendly wettability modifier in EOR. Its ability to alter the wettability of oil-wet carbonate rocks towards a more water-wet state, enhancing water imbibition and oil recovery, has been demonstrated in laboratory coreflooding experiments [, , , ].

Q14: Can this compound be used as a repellent against insects?

A16: Yes, research has shown that this compound is a component of the anal odor of cattle, contributing to the repellency against the brown ear tick, Rhipicephalus appendiculatus []. While this compound itself exhibits low repellency, it demonstrates synergistic effects when combined with other compounds, such as 4-methyl-2-methoxyphenol, resulting in a significant increase in repellency [].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.